N-[6-(Acetylthio)hexyl]phthalimide
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Overview
Description
N-[6-(Acetylthio)hexyl]phthalimide is a compound that belongs to the class of phthalimides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound features a phthalimide core with a hexyl chain substituted with an acetylthio group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[6-(Acetylthio)hexyl]phthalimide typically involves the reaction of phthalic anhydride with 6-aminohexanethiol, followed by acetylation of the thiol group. The reaction conditions often include:
Solvent: Common solvents like dichloromethane or tetrahydrofuran.
Catalysts: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Chemical Reactions Analysis
Types of Reactions: N-[6-(Acetylthio)hexyl]phthalimide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The phthalimide core can be reduced to phthalamic acid derivatives.
Substitution: The acetylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Phthalamic acid derivatives.
Substitution: Various substituted phthalimides.
Scientific Research Applications
N-[6-(Acetylthio)hexyl]phthalimide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[6-(Acetylthio)hexyl]phthalimide involves its interaction with thiol groups in proteins and enzymes. The acetylthio group can form covalent bonds with cysteine residues, leading to the modulation of protein function. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
N-(6-Bromohexyl)phthalimide: Similar structure but with a bromo group instead of an acetylthio group.
N-(6-Hydroxyhexyl)phthalimide: Contains a hydroxy group instead of an acetylthio group.
N-(6-Aminohexyl)phthalimide: Features an amino group in place of the acetylthio group.
Uniqueness: N-[6-(Acetylthio)hexyl]phthalimide is unique due to its acetylthio group, which provides distinct reactivity and interaction capabilities compared to other similar compounds. This makes it particularly valuable in applications requiring specific thiol-reactive properties.
Properties
IUPAC Name |
S-[6-(1,3-dioxoisoindol-2-yl)hexyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-12(18)21-11-7-3-2-6-10-17-15(19)13-8-4-5-9-14(13)16(17)20/h4-5,8-9H,2-3,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMHXKOVSAWEGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCCCCN1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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